molecular formula C13H13ClN4OS B1673731 [1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone CAS No. 951612-19-4

[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone

Cat. No.: B1673731
CAS No.: 951612-19-4
M. Wt: 308.79 g/mol
InChI Key: ZOBDTKWDYMRKPF-UHFFFAOYSA-N
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Description

L524-0366, also known as [1-(3-chlorophenyl)triazol-4-yl]-thiomorpholino-methanone, is a small molecule inhibitor that specifically targets the TWEAK-Fn14 signaling pathway. This pathway is involved in various cellular processes, including inflammation, cell proliferation, and migration. L524-0366 has shown potential in scientific research, particularly in the study of glioblastoma and other diseases where the TWEAK-Fn14 pathway is deregulated .

Future Directions

The future directions for this compound would depend on its intended use. If it were being investigated as a potential drug, future research could involve further optimization of its structure to improve its potency, selectivity, and pharmacokinetic properties . Additionally, it could be investigated for potential uses in other fields, such as materials science or catalysis .

Biochemical Analysis

Biochemical Properties

L524-0366 competes with TNF-like weak inducer of apoptosis (TWEAK) C-terminal/extracellular TNF homology domain (THD) for Fn14 binding . It specifically inhibits TWEAK-Fn14-mediated NFκB activation . This interaction stimulates various cellular responses, including proliferation and migration .

Cellular Effects

Treatment of L524-0366 suppresses TWEAK-induced cell migration and survival in glioblastoma cells . It has been shown to completely inhibit 100 ng/mL sTWEAK-stimulated migration of T98G glioma cells at 10 µM concentration .

Molecular Mechanism

L524-0366 acts as a fibroblast growth factor-inducible 14 (Fn14) antagonist via direct affinity interaction . It competes against TWEAK C-terminal/extracellular TNF homology domain (THD) for Fn14 binding . This disruption of the TWEAK-Fn14 interaction results in the suppression of TWEAK-induced cell migration and survival .

Temporal Effects in Laboratory Settings

The effects of L524-0366 were observed to be more potent against sTWEAK- than TNFα-induced NF-κB activation . It has been reported to have no apparent cytotoxicity up to 50 µM and 72 h in T98G cultures .

Dosage Effects in Animal Models

In animal models, the effects of L524-0366 have been observed to be dose-dependent . At a dose of 10 μg, L524-0366 produced significant reductions in paw withdrawal frequency to mechanical stimulation .

Metabolic Pathways

It is known that L524-0366 disrupts the TWEAK-Fn14 signaling pathway , which is involved in many diseases including inflammation, autoimmune diseases, and cancer .

Transport and Distribution

It is known that L524-0366 binds specifically to the Fn14 receptor , suggesting that its distribution may be influenced by the distribution of this receptor.

Subcellular Localization

Given that it binds to the Fn14 receptor , it is likely that it localizes to the areas where this receptor is present.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L524-0366 involves the formation of a triazolyl-thiomorpholinyl-methanone structure. The key steps include:

Industrial Production Methods

Industrial production of L524-0366 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

L524-0366 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative of L524-0366 .

Properties

IUPAC Name

[1-(3-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDTKWDYMRKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 4
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 5
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone
Reactant of Route 6
[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl](1,4-thiazinan-4-yl)methanone

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